molecular formula C5H14N2 B124047 Cadaverine CAS No. 462-94-2

Cadaverine

Cat. No. B124047
CAS RN: 462-94-2
M. Wt: 102.18 g/mol
InChI Key: VHRGRCVQAFMJIZ-UHFFFAOYSA-N
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Patent
US06713473B1

Procedure details

Under ice cooling, 7.91 g of 1,5-diaminopentane was added dropwise with 240 mL of acetonitrile solution in which 1.75 g of 1-naphthalenesulfonyl chloride was dissolved, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was evaporated under reduced pressure, and the residue was added with 500 mL of water and extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.90 g of 5-(1-naphthalenesulfonyl)aminopentylamine.
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7].[C:8]1([S:18](Cl)(=[O:20])=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1>C(#N)C>[C:8]1([S:18]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH2:7])(=[O:20])=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
7.91 g
Type
reactant
Smiles
NCCCCCN
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added with 500 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)NCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.